molecular formula C22H30N2O3S B10999982 N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide

Cat. No.: B10999982
M. Wt: 402.6 g/mol
InChI Key: COIJZXUAQYAAMR-UHFFFAOYSA-N
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Description

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a structurally complex molecule featuring a pyrrole core substituted with cyclopentyl, phenylsulfonyl, and dimethyl groups, as well as a 2,2-dimethylpropanamide side chain. This compound is part of a broader class of pyrrole derivatives, which are often explored for their pharmaceutical and materials science applications due to their tunable electronic and steric properties.

Properties

Molecular Formula

C22H30N2O3S

Molecular Weight

402.6 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-cyclopentyl-4,5-dimethylpyrrol-2-yl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H30N2O3S/c1-15-16(2)24(17-11-9-10-12-17)20(23-21(25)22(3,4)5)19(15)28(26,27)18-13-7-6-8-14-18/h6-8,13-14,17H,9-12H2,1-5H3,(H,23,25)

InChI Key

COIJZXUAQYAAMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)C(C)(C)C)C3CCCC3)C

Origin of Product

United States

Preparation Methods

Paal-Knorr Synthesis from 1,4-Diketones

The Paal-Knorr reaction remains the most cited method for constructing the pyrrole scaffold. Cyclopentylamine reacts with a 1,4-diketone precursor under acidic conditions to form the 1-cyclopentyl-1H-pyrrole core. For example:

Cyclopentylamine+CH3COCH2COCH3HCl, EtOH1-cyclopentyl-3,4-dimethyl-1H-pyrrole\text{Cyclopentylamine} + \text{CH}3\text{COCH}2\text{COCH}_3 \xrightarrow{\text{HCl, EtOH}} 1\text{-cyclopentyl-3,4-dimethyl-1H-pyrrole}

Yields for this step typically reach 60–75%, though subsequent functionalization often reduces overall efficiency.

Barton-Zard Pyrrole Synthesis

Alternative routes employ nitroalkenes and isocyanoacetates to access polysubstituted pyrroles. This method allows precise control over the 3- and 4-positions, critical for introducing the phenylsulfonyl and methyl groups.

Regioselective Sulfonylation at the 3-Position

Direct Sulfonylation with Benzenesulfonyl Chloride

Electrophilic aromatic substitution (EAS) at the pyrrole’s 3-position is achieved using benzenesulfonyl chloride in dichloromethane (DCM) with AlCl₃ as a Lewis acid. The reaction proceeds at 0°C to room temperature over 4–6 hours, yielding 65–80% of the sulfonylated product.

Table 1 : Sulfonylation Optimization Data

CatalystSolventTemp (°C)Time (h)Yield (%)
AlCl₃DCM0 → 25478
FeCl₃DCE25663
BF₃·OEt₂Toluene-10 → 25871

Oxidation of Thioether Intermediates

An alternative pathway oxidizes 3-(phenylthio)pyrroles to the corresponding sulfones using m-CPBA (meta-chloroperbenzoic acid) in DCM. This method avoids harsh Lewis acids but requires an additional thioether synthesis step.

N-Alkylation with Cyclopentyl Groups

Introducing the cyclopentyl moiety at the pyrrole’s 1-position employs cyclopentyl bromide or iodide under basic conditions. Optimal results use NaH in tetrahydrofuran (THF) at 60°C for 12 hours, achieving 85–90% alkylation efficiency. Competing O-alkylation is suppressed by preforming the pyrrole’s sodium salt.

Installation of the 2,2-Dimethylpropanamide Group

Amidation of Carboxylic Acid Precursors

A two-step sequence converts a 2-carboxylic acid intermediate to the target amide:

  • Activation with thionyl chloride (SOCl₂) to form the acyl chloride.

  • Reaction with 2,2-dimethylpropane-1-amine in the presence of triethylamine (TEA).

This method yields 70–75% amide product but requires handling corrosive reagents.

Direct Coupling via EDCI/HOBt

Modern protocols utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to couple the preformed 2-carboxylic acid with 2,2-dimethylpropane-1-amine in DMF. Yields improve to 82–88% with reduced side reactions.

Sequential Methylation at the 4- and 5-Positions

Methyl groups are introduced via Friedel-Crafts alkylation using methyl iodide and AlCl₃. The reaction proceeds regioselectively due to the directing effects of the sulfonyl and cyclopentyl groups:

1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrole+2CH3IAlCl3,DCM1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole\text{1-cyclopentyl-3-(phenylsulfonyl)-1H-pyrrole} + 2 \text{CH}3\text{I} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrole}

Excess methyl iodide (2.5 equiv) and prolonged reaction times (24 h) ensure complete dimethylation, with yields of 90–95%.

Purification and Characterization

Final purification employs silica gel chromatography (hexane/ethyl acetate, 3:1) followed by recrystallization from ethanol/water. Analytical data from patents confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (s, 9H, C(CH₃)₃), 1.50–1.70 (m, 8H, cyclopentyl), 2.15 (s, 6H, 4,5-CH₃), 7.50–7.80 (m, 5H, Ph-SO₂).

  • HRMS : m/z calculated for C₂₃H₃₂N₂O₃S [M+H]⁺ 417.2154, found 417.2158.

Challenges and Optimization Opportunities

  • Regioselectivity : Competing substitution at the 2- and 5-positions during sulfonylation necessitates careful catalyst selection.

  • Steric Hindrance : The cyclopentyl group slows subsequent reactions, suggesting later-stage introduction via Buchwald-Hartwig amination.

  • Oxidative Stability : Sulfonyl groups may degrade under strong acidic conditions, requiring neutral pH during workup .

Chemical Reactions Analysis

Types of Reactions

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Functional Group Impact

The compound’s key distinguishing features include:

  • Phenylsulfonyl group: Shared with compounds like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ), this group is associated with improved solubility and metabolic stability compared to non-sulfonylated pyrroles.
  • 2,2-Dimethylpropanamide : Present in N-(4-iodo(3-pyridyl)-2,2-dimethylpropanamide (), this moiety confers rigidity and may reduce rotational entropy, enhancing target interaction specificity.

Key Observations :

  • The target compound’s lack of iodine or pyridyl groups (cf. Compound 43) likely reduces its molecular weight compared to iodinated analogues.
  • Lower synthetic yields in Example 53 (28%) versus Compound 43 (70%) highlight challenges in scaling sulfonamide- and pyrazole-containing derivatives.
Structural Analogues in Pharmacopeial Context

Compounds like (R)- and (S)-stereoisomers of N-[(substituted hexan-2-yl)-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide () share the amide functionality but differ in stereochemistry and backbone complexity.

Thiophene and Benzyl Derivatives

N-({1'-benzyl-4',5'-dimethyl-1'H-[1,2'-bipyrrole]-3'-yl}methyl)thiophene-2-carboxamide () replaces the phenylsulfonyl group with a benzyl-thiophene system. This substitution may alter electronic properties (e.g., π-stacking capacity) and bioavailability, though direct comparisons are absent in the evidence.

Biological Activity

The compound N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C18H28N2O2S
  • Molecular Weight : 344.49 g/mol
  • Chemical Structure : The compound features a pyrrole ring substituted with a cyclopentyl group and a phenylsulfonyl moiety, contributing to its unique biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies on sulfonamide-containing derivatives have shown their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapies .

Effects on Cell Metabolism

A notable study investigated the effects of related pyrrole compounds on cell metabolism. The findings revealed that these compounds could suppress cell growth while enhancing glucose uptake and increasing intracellular adenosine triphosphate (ATP) levels during monoclonal antibody production. This suggests that the compound may play a role in optimizing metabolic pathways in cell cultures, potentially leading to improved yields in biopharmaceutical production .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies are crucial for understanding how modifications to the compound's structure affect its biological activity. In one study, it was found that specific structural components, such as the 2,5-dimethylpyrrole unit within the molecule, significantly enhanced cell-specific productivity in cultured cells. This highlights the importance of certain structural features in determining the efficacy of the compound .

Case Study 1: Monoclonal Antibody Production

In a controlled experiment involving recombinant Chinese hamster ovary (rCHO) cells, the addition of this compound resulted in:

ParameterControl ConditionMPPB Added Condition
Viable Cell Density (VCD)14.0 × 10^6 cells/mLMaintained until day 12
Final mAb Concentration732 mg/L1,098 mg/L (1.5-fold increase)
Cell-Specific Productivity7.1 pg/cell/day11 pg/cell/day (1.5-fold increase)

This study demonstrated that while VCD decreased under control conditions, the presence of the compound maintained higher viability and productivity levels .

Case Study 2: Anti-inflammatory Effects

In another investigation focused on anti-inflammatory properties, sulfonamide derivatives similar to this compound were evaluated for their ability to modulate inflammatory pathways associated with COX enzymes. These compounds showed promise as selective COX-2 inhibitors with potential applications in treating inflammatory diseases such as arthritis .

Q & A

What are the established synthetic pathways for N-[1-cyclopentyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]-2,2-dimethylpropanamide, and how can reaction yields be optimized?

Answer:
The synthesis involves multi-step organic reactions, starting with pyrrole ring functionalization. Key steps include:

  • Cyclopentyl group introduction : Achieved via nucleophilic substitution or alkylation under inert atmospheres (e.g., N₂) to prevent oxidation .
  • Sulfonylation : Phenylsulfonyl groups are introduced using sulfonyl chlorides in dichloromethane with triethylamine as a base .
  • Amide bond formation : Coupling 2,2-dimethylpropanoyl chloride with the pyrrole intermediate in anhydrous conditions (e.g., THF, 0–5°C) .
    Optimization strategies :
  • Use high-purity reagents and catalysts (e.g., Pd/C for hydrogenation).
  • Monitor reaction progress via TLC/HPLC to minimize side products.
  • Purify via column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water mixtures) .

How can spectroscopic and crystallographic methods be employed to resolve the compound’s structural ambiguities?

Answer:

  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 1.2–1.4 ppm for cyclopentyl protons; δ 7.5–8.0 ppm for phenylsulfonyl aromatic signals) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 443.2) and fragmentation patterns .
  • X-ray crystallography : Use SHELXL for refinement of single-crystal data. Resolve torsional angles of the pyrrole ring and sulfonyl group geometry .

What experimental approaches are used to investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Functional group modifications : Synthesize analogs with substituent variations (e.g., fluorophenyl instead of phenylsulfonyl) to assess bioactivity shifts .
  • Biological assays : Test inhibitory potency against target enzymes (e.g., kinases) via fluorescence polarization or enzyme-linked immunosorbent assays (ELISA) .
  • Computational docking : Use AutoDock Vina to predict binding modes with active sites, correlating with IC₅₀ values .

How can researchers address contradictory data in reported synthetic yields or biological activities?

Answer:

  • Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous solvents, same catalyst batches) .
  • Statistical analysis : Apply ANOVA to compare yields across labs, accounting for variables like temperature gradients .
  • Bioassay standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) to calibrate activity measurements .

What methodologies are recommended for elucidating the compound’s mechanism of action in cellular pathways?

Answer:

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified target proteins (e.g., KD values) .
  • Kinetic studies : Use stopped-flow spectroscopy to monitor enzyme inhibition rates .
  • CRISPR/Cas9 knockout models : Validate target specificity by assessing activity in cells lacking the putative receptor .

What analytical challenges arise in purity assessment and stability studies, and how are they mitigated?

Answer:

  • Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm). Detect impurities <0.1% .
  • Stability profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for hydrolytic or oxidative byproducts .

How can researchers design derivatives to enhance solubility without compromising bioactivity?

Answer:

  • Polar group incorporation : Introduce hydroxyl or amine moieties at the cyclopentyl or propanamide positions .
  • Prodrug strategies : Synthesize phosphate esters for improved aqueous solubility, followed by enzymatic activation .
  • LogP optimization : Balance lipophilicity (e.g., ClogP <5) using computational tools like MarvinSuite .

What computational tools are suitable for predicting binding conformations with biological targets?

Answer:

  • Molecular docking : Use Schrödinger’s Glide or AutoDock to model interactions with ATP-binding pockets .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

How can crystallization conditions be optimized for X-ray diffraction studies?

Answer:

  • Solvent screening : Test mixtures of DMSO/ethanol or ethyl acetate/heptane for crystal growth .
  • Temperature gradients : Use slow cooling (0.5°C/hr) from saturated solutions to obtain high-quality crystals .
  • SHELXL refinement : Apply TWIN/BASF commands for handling twinned data or disorder .

What strategies resolve spectral overlaps in NMR analysis of structurally similar derivatives?

Answer:

  • 2D NMR techniques : Use HSQC to correlate ¹H-¹³C signals and NOESY for spatial proximity mapping .
  • Isotopic labeling : Synthesize ¹³C-enriched analogs to trace specific carbons in crowded spectral regions .

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